N-Acetyl-N-methoxyacetamide

Catalog No.
S1538463
CAS No.
128459-09-6
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-N-methoxyacetamide

CAS Number

128459-09-6

Product Name

N-Acetyl-N-methoxyacetamide

IUPAC Name

N-acetyl-N-methoxyacetamide

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-4(7)6(9-3)5(2)8/h1-3H3

InChI Key

HWZKQIRJZPOEQF-UHFFFAOYSA-N

SMILES

CC(=O)N(C(=O)C)OC

Canonical SMILES

CC(=O)N(C(=O)C)OC

N-Acetyl-N-methoxyacetamide is a chemical compound with the molecular formula C₅H₉NO₃. It is characterized by the presence of an acetyl group and a methoxy group attached to the nitrogen atom. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its structural features that allow for various

, primarily due to its functional groups:

  • Acylation Reactions: The acetyl group can participate in acylation reactions, making it useful in synthesizing more complex molecules.
  • Hydrolysis: It can be hydrolyzed under acidic or basic conditions, leading to the formation of N-methoxyacetamide and acetic acid.
  • Methylation: The methoxy group may undergo further methylation reactions, potentially leading to derivatives with enhanced properties.

  • Antioxidant Activity: Compounds containing acetyl and methoxy groups are often investigated for their ability to scavenge free radicals.
  • Antimicrobial Properties: Some derivatives have shown potential as antimicrobial agents, suggesting that N-acetyl-N-methoxyacetamide may also possess similar properties.

Several methods can be employed to synthesize N-acetyl-N-methoxyacetamide:

  • Direct Acetylation: Reacting methoxyacetamide with acetic anhydride or acetyl chloride can yield N-acetyl-N-methoxyacetamide.
  • Methylation of Acetohydroxamic Acid: This involves methylating acetohydroxamic acid using dimethyl sulfate, which can lead to the formation of N-methoxyacetamide .
  • Biocatalytic Methods: Recent advances suggest biocatalyzed synthesis in aqueous environments can produce various N-acyl amides, potentially including N-acetyl-N-methoxyacetamide .

N-Acetyl-N-methoxyacetamide has several potential applications:

  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of various pharmaceuticals.
  • Chemical Research: Its unique structure makes it a candidate for research into new synthetic methodologies and applications in drug design.

N-Acetyl-N-methoxyacetamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
N-Acetyl-L-cysteineContains sulfur; used as an antioxidantStrong antioxidant properties
N-(4-Methoxyphenyl)AcetamideAromatic ring; analgesic propertiesAnalgesic and antipyretic effects
N,N-Diacetyl-O-methylhydroxylamineTwo acetyl groups; involved in antitumor researchPotential use in cancer therapy

N-Acetyl-N-methoxyacetamide is unique due to its combination of an acetyl and a methoxy group on the nitrogen atom, which may impart distinct reactivity and biological properties compared to these similar compounds.

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Acetyl-N-methoxyacetamide

Dates

Modify: 2023-08-15

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